molecular formula C17H17N3O B11464218 2-(cyclopropylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-(cyclopropylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11464218
M. Wt: 279.34 g/mol
InChI Key: XWMPRLCWYGIFJR-UHFFFAOYSA-N
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Description

2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Cyclopropylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with cyclopropylamine.

    Phenyl Substitution: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the cyclopropylamino group with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Cyclopropylamine in the presence of a base like sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: Used as a probe to study the interaction of quinazolinone derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. The pathways involved could include inhibition of signal transduction pathways critical for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-5-pyrimidinylboronic acid
  • 2-Amino-6-cyclopropylamino-9H-purine
  • Cyclopropylamine derivatives

Uniqueness

2-(CYCLOPROPYLAMINO)-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific quinazolinone core structure combined with the cyclopropylamino and phenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(cyclopropylamino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C17H17N3O/c21-16-9-12(11-4-2-1-3-5-11)8-15-14(16)10-18-17(20-15)19-13-6-7-13/h1-5,10,12-13H,6-9H2,(H,18,19,20)

InChI Key

XWMPRLCWYGIFJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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